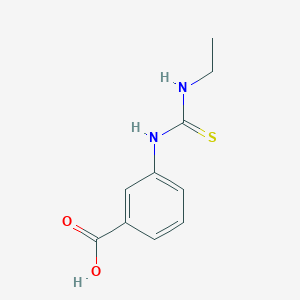

m-(3-Ethyl-2-thioureido)benzoic acid

Description

Properties

IUPAC Name |

3-(ethylcarbamothioylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTBXPTUJREELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-(3-Ethyl-2-thioureido)benzoic acid typically involves the reaction of 3-ethylbenzoic acid with thiourea under specific conditions. One common method involves the use of ammonium thiocyanate in dry acetone, which reacts with the benzoic acid derivative to form the desired thioureido compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: m-(3-Ethyl-2-thioureido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Chemistry: m-(3-Ethyl-2-thioureido)benzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties. It is studied for its potential use in developing new antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are used in the formulation of various drugs and agrochemicals.

Mechanism of Action

The mechanism of action of m-(3-Ethyl-2-thioureido)benzoic acid involves its interaction with specific molecular targets in microbial cells. The thioureido group is known to interfere with the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their inhibition or death . The compound may also disrupt the cell membrane integrity of these microorganisms.

Comparison with Similar Compounds

Structural Comparison

The following table compares "m-(3-Ethyl-2-thioureido)benzoic acid" with ortho-substituted thioureido benzoic acids and other benzoic acid derivatives:

Key Observations :

- Substituent Position: Meta-substituted derivatives (e.g., m-(dimethylamino)benzoic acid) exhibit distinct electronic effects compared to ortho analogs due to reduced steric hindrance and altered resonance interactions .

- Hydrogen Bonding : The thiourea NH groups in ortho-substituted compounds (3g, 3h) participate in strong hydrogen bonding, as evidenced by downfield NH signals (δ ~10.7–10.75 ppm) .

Example :

- Compound 4i was synthesized via reaction of anthranilic acid with carbon disulfide and methyl iodide, yielding 77% product after recrystallization .

- m-(Dimethylamino)benzoic acid is commercially available, with synthesis involving nitration and reduction steps .

The target compound likely follows a similar pathway, with meta-substitution requiring specific directing groups during synthesis.

Comparison :

- Ortho-thioureido analogs (3g, 3h) may exhibit higher toxicity than meta-substituted derivatives due to enhanced reactivity and hydrogen-bonding capacity.

- m-(Dimethylamino)benzoic acid likely shows lower toxicity, as amino groups are less reactive than thiourea .

Q & A

Basic Research Questions

Q. What are the methodological steps for synthesizing m-(3-Ethyl-2-thioureido)benzoic acid with high yield and purity?

- Answer : A multi-step synthetic route is typically employed, starting with functionalization of the benzoic acid backbone. Thiourea moieties are introduced via coupling reactions, such as reacting 3-ethyl isothiocyanate with an amino-substituted benzoic acid precursor. Catalytic transesterification or nucleophilic substitution may be used, with careful control of reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry to minimize side products. Purification via recrystallization or column chromatography is critical, using mobile phases optimized for polar thiourea derivatives .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via the SHELX suite) resolves bond lengths, angles, and hydrogen bonding. Key parameters include triclinic or monoclinic space groups (e.g., P1), with unit cell dimensions (e.g., a = 4.8774 Å, b = 9.470 Å) validated against theoretical models .

Q. What chromatographic techniques are optimal for separating this compound from reaction byproducts?

- Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is effective. Detection at 254 nm captures UV-active aromatic and thiourea groups. Method optimization should balance retention time and resolution using design-of-experiment (DoE) approaches, particularly for acidic compounds prone to tailing .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental crystallographic data for this compound be resolved?

- Answer : Discrepancies in bond lengths or angles often arise from dynamic effects (e.g., thermal motion) or hydrogen bonding. Refinement strategies include:

- Applying anisotropic displacement parameters for non-H atoms.

- Modeling disorder using PART instructions in SHELXL.

- Validating hydrogen bonding via Hirshfeld surface analysis. Cross-validation with DFT calculations (e.g., B3LYP/6-311+G(d,p)) reconciles experimental and computational data .

Q. What mechanisms underlie the biological activity of this compound in eukaryotic systems?

- Answer : The compound may act as a weak acid stressor, disrupting intracellular pH homeostasis. In yeast models (Saccharomyces cerevisiae), thiourea derivatives can inhibit amino acid transporters (e.g., Tpo1) or alter polyamine metabolism. Transcriptomic profiling (RNA-seq) and knockout strains (e.g., ΔTPO1) help identify resistance mechanisms, while LC-MS quantifies intracellular metabolites like putrescine and spermidine .

Q. How can researchers address challenges in detecting low-abundance metabolites of this compound in biological matrices?

- Answer : Employ high-resolution LC-MS/MS with polarity switching (ESI+ and ESI−) and data-independent acquisition (DIA). Use isotopic labeling (e.g., ¹³C-benzoic acid) to track metabolic pathways. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) enhances recovery of acidic metabolites. Non-target screening workflows (e.g., patRoon) coupled with spectral libraries improve annotation .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 | |

| Unit cell dimensions | a = 4.8774 Å, b = 9.470 Å | |

| Z | 2 | |

| R-factor | < 0.05 |

Table 2 : Optimization Criteria for HPLC Method Development

| Parameter | Recommendation | Source |

|---|---|---|

| Column | C18 (5 μm, 150 mm × 4.6 mm) | |

| Mobile phase | Water/acetonitrile (0.1% HCOOH) | |

| Flow rate | 1.0 mL/min | |

| Detection wavelength | 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.